molecular formula C6H6N4O B1331104 4-Amino-2-methoxypyrimidine-5-carbonitrile CAS No. 6964-55-2

4-Amino-2-methoxypyrimidine-5-carbonitrile

Cat. No.: B1331104
CAS No.: 6964-55-2
M. Wt: 150.14 g/mol
InChI Key: CXJTWQSCORECON-UHFFFAOYSA-N
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Description

4-Amino-2-methoxypyrimidine-5-carbonitrile is a versatile chemical compound with the molecular formula C₆H₆N₄O and a molecular weight of 150.14 g/mol . It is a pyrimidine derivative, characterized by the presence of an amino group at the 4-position, a methoxy group at the 2-position, and a nitrile group at the 5-position. This compound is widely used in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxypyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methoxypyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino and methoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Cyclization Reactions: It can form cyclic compounds through intramolecular reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding to target molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-methoxypyrimidine-5-carbonitrile is unique due to the presence of both an amino group and a methoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-amino-2-methoxypyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-11-6-9-3-4(2-7)5(8)10-6/h3H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJTWQSCORECON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290114
Record name 4-amino-2-methoxypyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6964-55-2
Record name 6964-55-2
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Record name 4-amino-2-methoxypyrimidine-5-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-methoxypyrimidine-5-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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